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Compound of Interest

Compound Name: 2-Bromo-1-(thiazol-2-yl)ethanone

Cat. No.: B1273724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key
organic intermediate, 2-Bromo-1-(thiazol-2-yl)ethanone. This compound is a valuable
building block in the synthesis of various pharmaceutical and biologically active molecules. A
thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring,
quality control, and structural elucidation in drug discovery and development. This document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

e |[UPAC Name: 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
e CAS Number: 3292-77-1[1]

e Molecular Formula: CsHaBrNOS[1][2]

» Molecular Weight: 206.06 g/mol [2]

e Appearance: Solid[3]

e Melting Point: 54-55 °C[2]
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Spectral Data

The following tables summarize the available quantitative spectral data for 2-Bromo-1-(thiazol-

2-yl)ethanone. It is important to note that while *H NMR data is available for the target
compound, specific experimental 3C NMR, IR, and MS data are not readily found in the

searched literature. Therefore, the data for 23C NMR and IR are estimations based on closely

related analogs and established spectral correlation tables. The mass spectrometry data is

predicted based on common fragmentation patterns of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1. 1H NMR Spectral Data of 2-Bromo-1-(thiazol-2-yl)ethanone[4]

. . Coupling
Chemical Shift o Number of ]
Multiplicity Constant (J) Assignment
(d) ppm Protons
Hz
8.03 d 2.8 1H Thiazole-H5
7.75 d 2.8 1H Thiazole-H4
4.70 S - 2H -CH2-Br

Table 2: Estimated 3C NMR Spectral Data of 2-Bromo-1-(thiazol-2-yl)ethanone

Chemical Shift (6) ppm

Assighment

~185 C=0 (ketone)
~168 Thiazole-C2
~145 Thiazole-C4
~125 Thiazole-C5
~35 -CHz-Br

Note: These are estimated values based on typical chemical shifts for similar functional groups

and heterocyclic systems.
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Infrared (IR) Spectroscopy

Table 3: Estimated IR Absorption Bands for 2-Bromo-1-(thiazol-2-yl)ethanone

Wavenumber (cm~?) Intensity Assignment
~3100 Medium C-H stretch (thiazole ring)
~1700 Strong C=0 stretch (ketone)
] C=C and C=N stretching

~1500-1600 Medium ) )

(thiazole ring)
~1200-1300 Medium C-N stretching
~600-700 Strong C-Br stretch

Note: These are estimated values based on characteristic infrared absorption frequencies for
the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromo-1-(thiazol-2-yl)ethanone

m/z lon

205/207 [M]* (Molecular ion peak with bromine isotopes)
126 [M - Br]*

99 [Thiazole-C=0]*

83 [Thiazole]*

57 [C2HsS]*

Note: This represents a predicted fragmentation pattern. The presence of bromine would result
in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of 2-Bromo-1-(thiazol-2-yl)ethanone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration (O ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.
Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

Temperature: 298 K.

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher field strength NMR spectrometer.
Pulse Program: Proton-decoupled pulse sequence.
Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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e Number of Scans: 1024 or more scans may be required due to the low natural abundance of
13C.

e Temperature: 298 K.

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the TMS reference signal.
 Integrate the peaks in the 'H NMR spectrum.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2-Bromo-1-(thiazol-2-yl)ethanone with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

e Place a portion of the powder into a pellet-forming die.
o Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm~1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans.
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o Background: A background spectrum of the empty sample compartment or a pure KBr pellet
should be collected and subtracted from the sample spectrum.

Data Analysis:
« lIdentify the characteristic absorption bands in the spectrum.

o Correlate the observed wavenumbers with known functional group absorptions to confirm the
presence of key structural features.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC).

» Heat the sample to induce vaporization.

» Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause
ionization and fragmentation.

Mass Analysis:

e Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

¢ Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-400.
Data Analysis:

« |dentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound. Look for the characteristic isotopic pattern of bromine (°Br and 81Br in
approximately a 1:1 ratio).

e Analyze the fragmentation pattern to identify characteristic fragment ions.

» Propose fragmentation pathways that are consistent with the observed peaks and the
structure of the molecule.
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Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Bromo-1-(thiazol-2-yl)ethanone.

Compound Synthesis & Purification

Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone

'

Purification (e.g., Crystallization, Chromatography)

Spectroscopic Analysis
Y Y Y

NMR Spectroscopy
(*H and 3C)

IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Elucidation

Y Y Y
NMR Data Analysis IR Data Analysis MS Data Analysis
(Chemical Shift, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

This diagram outlines the logical progression from the synthesis and purification of the
compound to its analysis by various spectroscopic techniques, culminating in the interpretation
of the spectral data to confirm its chemical structure.
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Conclusion

The spectral data and protocols provided in this guide serve as a valuable resource for
researchers working with 2-Bromo-1-(thiazol-2-yl)ethanone. While experimental *H NMR data
is available, further experimental work is needed to definitively determine the 3C NMR, IR, and
mass spectra of this compound. The estimated data provided herein, based on sound chemical
principles and data from analogous structures, can serve as a useful preliminary guide for
spectral interpretation. The detailed experimental protocols offer a standardized approach for
obtaining high-quality spectral data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1273724?utm_src=pdf-body
https://www.benchchem.com/product/b1273724?utm_src=pdf-custom-synthesis
https://www.calpaclab.com/2-bromo-1-1-3-thiazol-2-yl-ethanone-min-96-1-gram/ala-b183730-1g
https://www.lookchem.com/404.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB4427605_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4427605.htm
https://www.benchchem.com/product/b1273724#2-bromo-1-thiazol-2-yl-ethanone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1273724#2-bromo-1-thiazol-2-yl-ethanone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1273724#2-bromo-1-thiazol-2-yl-ethanone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1273724#2-bromo-1-thiazol-2-yl-ethanone-spectral-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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